Methyl 4-aminobenzoate hydrochloride

Catalog No.
S563180
CAS No.
63450-84-0
M.F
C8H10ClNO2
M. Wt
187.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-aminobenzoate hydrochloride

CAS Number

63450-84-0

Product Name

Methyl 4-aminobenzoate hydrochloride

IUPAC Name

methyl 4-aminobenzoate;hydrochloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H

InChI Key

UMLFQRYMOHDCCK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N.Cl

Synonyms

methyl 4-aminobenzoate, methyl 4-aminobenzoate hydrobromide, methyl 4-aminobenzoate hydrochloride, methyl 4-aminobenzoate sulfate (2:1), p-aminobenzoic acid methyl ester

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N.Cl

Potential Precursor Molecule:

M4AB HCl shares structural similarities with various biologically active molecules. The presence of an amine group and an ester group suggests potential applications as a precursor molecule for the synthesis of more complex molecules with desired pharmacological properties. Researchers might investigate if M4AB HCl can be converted into compounds with specific therapeutic targets.

Analogue Studies:

M4AB HCl is structurally related to Methyl 4-(aminomethyl)benzoate hydrochloride (M4AMBH HCl). M4AMBH HCl has been studied for its potential role in inhibiting enzymes involved in certain neurological disorders PubChem: ). Research on M4AB HCl could involve investigating if it exhibits similar properties or if modifications can lead to improved activity.

Methyl 4-aminobenzoate hydrochloride, with the chemical formula C8_8H10_{10}ClNO2_2 and a molecular weight of approximately 187.62 g/mol, is a hydrochloride salt derived from methyl 4-aminobenzoate. This compound appears as white to beige crystals or crystalline powder and is soluble in water, alcohol, and ether. It has a melting point of around 208 °C and a boiling point of 299.2 °C at standard atmospheric pressure . Methyl 4-aminobenzoate hydrochloride is known for its potential applications in organic synthesis and biological research.

Typical of amines and esters. Notable reactions include:

  • Esterification: Reacting with acids to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Reduction Reactions: The compound can be reduced to form different amine derivatives.

The compound also undergoes hydrolysis under acidic or basic conditions, breaking down into methyl 4-aminobenzoate and hydrochloric acid .

Methyl 4-aminobenzoate hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: It has been studied for its effectiveness against certain bacterial strains.
  • Analgesic Effects: Similar compounds are often used in local anesthetics, indicating potential analgesic properties.

Research indicates that it may also have applications in dermatological formulations due to its skin penetration capabilities .

Several methods exist for synthesizing methyl 4-aminobenzoate hydrochloride:

  • Direct Amination: Methyl benzoate can be aminated using ammonia or amines under specific conditions to yield methyl 4-aminobenzoate, which is then converted to the hydrochloride form.
  • Reduction of Nitro Compounds: Starting from nitro derivatives of benzoic acid, reduction processes can yield the corresponding amino compounds, which can then be esterified.
  • Protic Acid Catalyzed Reactions: Utilizing protic acids in hetero Diels-Alder reactions with suitable substrates can also produce this compound .

Methyl 4-aminobenzoate hydrochloride has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Dye Production: It is used as a dye intermediate due to its aromatic structure.
  • Pharmaceuticals: Its derivatives are utilized in various medicinal formulations, particularly in anesthetics .

Methyl 4-aminobenzoate hydrochloride shares similarities with several related compounds, each having unique properties:

Compound NameMolecular FormulaUnique Features
Methyl 4-aminobenzoateC8_8H9_9NO2_2Non-hydrochloride form; used primarily in organic synthesis.
BenzocaineC9_9H11_11NO2_2Local anesthetic; widely used in topical applications.
Para-Aminobenzoic AcidC7_7H9_9NO2_2Known as PABA; used as a sunscreen agent and in the synthesis of dyes.
Ethyl p-AminobenzoateC9_9H11_11NO2_2Similar structure but with ethyl group; used in similar applications.

Methyl 4-aminobenzoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and potential bioavailability compared to its non-salt counterparts .

Related CAS

619-45-4 (Parent)

Other CAS

63450-84-0

General Manufacturing Information

Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types